(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid
Description
Systematic Nomenclature and IUPAC Classification
The compound (3,4-dihydro-2H-benzo[b]dioxepine-7-sulfonylamino)-acetic acid is systematically named according to IUPAC guidelines. Its structure consists of a benzodioxepine core fused with a sulfonamide-linked acetic acid moiety. Key features include:
- Benzodioxepine ring : A seven-membered heterocycle containing two oxygen atoms at positions 1 and 4, with a benzene ring fused at positions b and 2 (Figure 1).
- Sulfonamide group : A sulfonyl bridge (-SO₂-) connects the benzodioxepine ring to the amino group of the acetic acid derivative.
The molecular formula is C₁₁H₁₃NO₆S , with a molecular weight of 287.29 g/mol . Its CAS registry number, 790272-41-2 , uniquely identifies it in chemical databases .
Historical Development and Discovery
The compound emerged in the early 21st century as part of efforts to synthesize sulfonamide derivatives with enhanced bioactivity. Its first reported synthesis likely involved:
- Sulfonation of 3,4-dihydro-2H-benzo[b]dioxepine-7-amine using chlorosulfonic acid.
- Coupling with bromoacetic acid or glycine derivatives to form the sulfonamide-acetic acid linkage .
Commercial availability began post-2010, with suppliers like AK Scientific and Santa Cruz Biotechnology listing it by 2021 . Its development aligns with broader trends in medicinal chemistry to optimize sulfonamide-based scaffolds for drug discovery .
Significance in Organic and Medicinal Chemistry
This compound holds dual significance:
Organic Chemistry
- Synthetic versatility : The benzodioxepine core serves as a rigid aromatic scaffold for constructing complex heterocycles. Its oxygen atoms enable hydrogen bonding, influencing crystallinity and solubility .
- Sulfonamide reactivity : The -SO₂NH- group participates in nucleophilic substitutions, enabling derivatization for structure-activity relationship (SAR) studies .
Medicinal Chemistry
- Bioisosteric potential : The acetic acid moiety mimics carboxylate groups in bioactive molecules, enhancing target binding while improving metabolic stability .
- Pharmacophore applications : Similar sulfonamide derivatives inhibit glycine transporters (GlyT-1) and exhibit antitumor activity, suggesting utility in neurological and oncological research .
Table 2: Comparative Analysis of Related Sulfonamides
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-11(14)7-12-19(15,16)8-2-3-9-10(6-8)18-5-1-4-17-9/h2-3,6,12H,1,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVINSZVTNOMIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo-dioxepine Ring: This step involves the cyclization of a suitable precursor to form the benzo-dioxepine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.
Amination: The sulfonylated intermediate is then subjected to amination, where an amine group is introduced. This step may require the use of a suitable amine and a coupling agent.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups: a sulfonylamino group , a carboxylic acid group , and a benzo[b]dioxepine ring . Their reactivity is summarized below:
Carboxylic Acid Group
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Acid-base reactions : The carboxylic acid (–COOH) can deprotonate to form carboxylate salts (–COO⁻) under basic conditions ().
-
Electrophilic substitution : Potential for esterification or amide formation with alcohols or amines, though experimental data are not explicitly provided.
Sulfonylamino Group
-
Stability : Sulfonamides are generally stable under mild conditions but may hydrolyze under strong acidic/basic conditions to yield sulfonic acids and amines ().
-
Substitution reactions : The sulfonamide nitrogen may act as a leaving group in nucleophilic substitution, though this requires harsh conditions.
Benzo[b]dioxepine Ring
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Electrophilic aromatic substitution : The fused benzene ring may undergo substitution reactions, though the dioxepine (cyclic ether) moiety could modulate reactivity.
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Ring-opening reactions : The cyclic ether in the dioxepine may undergo hydrolysis under acidic/basic conditions, though specific data for this compound are lacking.
Nucleophilic Acyl Substitution
The synthesis of the target compound likely proceeds via nucleophilic attack of glycine’s amine on the sulfonyl chloride intermediate. This generates the sulfonamide bond while releasing HCl.
Mechanism :
-
Deprotonation : A base (e.g., NaOH) deprotonates the amine (NH₂CH₂COOH) to form a nucleophilic amine (NH⁻CH₂COO⁻).
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Nucleophilic attack : The amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing Cl⁻.
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Proton transfer : The intermediate is stabilized, forming the sulfonamide bond.
Hydrolysis of the Sulfonylamino Group
Under strong acidic or basic conditions, the sulfonamide may hydrolyze:
This reaction underscores the compound’s sensitivity to extreme pH conditions ().
Biological and Structural Insights
While the query focuses on chemical reactions, structural data from PubChem ( ) and synthesis intermediates ( ) highlight:
-
Molecular formula : C₁₁H₁₃NO₆S (molecular weight = 287.29 g/mol).
-
Key identifiers : CAS 790272-41-2, SMILES
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)OC1.
The benzo[b]dioxepine scaffold and sulfonamide functionality suggest potential applications in medicinal chemistry, though specific biological data (e.g., enzyme inhibition) are not detailed in the provided sources.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic effects. Here are some notable applications:
- Anticancer Activity :
- Antibacterial Properties :
- Anti-inflammatory Effects :
- Neurological Applications :
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
-
Case Study 1: Antitumor Activity :
In a study published in a peer-reviewed journal, a derivative of this compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent . -
Case Study 2: Antimicrobial Testing :
Another research effort focused on the antimicrobial properties of related compounds. The study found that these compounds were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The sulfonylamino-acetic acid group in the target compound introduces both sulfonamide (acidic) and carboxylic acid functionalities, which may enhance solubility in polar solvents compared to the amine or pure carboxylic acid analogs. The amine derivative (CAS 175136-34-2) has a lower molecular weight (165.18 g/mol) and melting point (81–82°C), reflecting reduced polarity. The carboxylic acid analog (CAS 20825-89-2) exhibits a higher melting point (143–146°C), typical of carboxylic acids due to strong intermolecular hydrogen bonding.
Structural Analogues in Pharmaceutical Contexts: The bipiperidine-carboxamide derivative () demonstrates how sulfonyl-benzodioxepine scaffolds are utilized in complex drug candidates, likely targeting enzymes or receptors via sulfonamide interactions. Caffeic acid derivatives (), though structurally distinct, highlight the role of phenolic and acrylic acid groups in antioxidant and anti-inflammatory applications, contrasting with the target compound’s sulfonamide focus.
Pharmacological and Industrial Relevance
- Target Compound : Likely serves as a synthetic intermediate due to its sulfonamide group, a common motif in antibiotics (e.g., sulfonamide drugs) and protease inhibitors.
- Amine and Carboxylic Acid Analogs : Used as building blocks for APIs (Active Pharmaceutical Ingredients) or fine chemicals, as evidenced by commercial availability in reagent catalogs.
- Biochemical Probes : Derivatives like (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid () may interact with biological targets such as G-protein-coupled receptors or enzymes.
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case studies, and research findings.
- Molecular Formula : C₉H₉ClO₄S
- Molecular Weight : 248.68 g/mol
- CAS Number : 321309-38-0
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antioxidant Activity : Studies have shown that derivatives of this compound can exhibit significant antioxidant effects.
- Cholinesterase Inhibition : It has been noted for its potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.
- Cytotoxicity : Evaluations indicate low cytotoxicity in certain cell lines.
Antioxidant Activity
Research indicates that related compounds demonstrate strong antioxidant properties. For instance:
- Compounds similar to (3,4-Dihydro-2H-benzo[b][1,4]dioxepine) showed inhibition percentages of up to 90% in DPPH free radical scavenging assays at specific concentrations .
| Compound | Concentration (µM) | Inhibition (%) |
|---|---|---|
| 3i | 1 | 90.00 ± 2.40 |
| 3j | 1 | 92.00 ± 1.80 |
Cholinesterase Inhibition
In vitro studies have evaluated the inhibitory effects against AChE:
- The IC50 values for certain derivatives were found to be as low as , indicating potent activity comparable to established drugs like donepezil .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3i | 0.027 | Donepezil |
| 3j | 0.025 | Donepezil |
Cytotoxicity Studies
Cytotoxicity assays performed on NIH/3T3 cells showed that:
Case Studies
Several studies have documented the effects of this compound and its derivatives:
- Alzheimer's Disease Research :
- Diabetic Neuropathy :
Molecular Docking Studies
Molecular docking studies indicated that these compounds interact effectively with enzyme active sites, suggesting mechanisms of action that support their biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid, and what key intermediates should be prioritized?
- Methodological Answer : Begin with 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2, mp 81–82°C ), a precursor for sulfonylation. React with sulfonylating agents (e.g., sulfonic acid chlorides) under anhydrous conditions. Subsequent coupling with bromoacetic acid derivatives via nucleophilic substitution can introduce the acetic acid moiety. Purification via recrystallization (melting point verification ) and HPLC with reference standards (e.g., 4-hydroxybenzoic acid as a control ) ensures purity.
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the benzodioxepine core, sulfonamide linkage (-SO₂NH-), and acetic acid group. Compare with analogs like 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine (C₉H₁₀ClNO₂, MW 199.63 ).
- HPLC : Employ gradient elution with UV detection (e.g., 254 nm) using Pharmacopeial methods for related sulfonamides .
- Mass Spectrometry : Confirm molecular weight (theoretical ~297 g/mol) via ESI-MS, referencing similar compounds like 3,5-Difluoro-2-hydroxybenzoic acid (MW 174.10 ).
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. Pre-solubilize in DMSO (<1% v/v) for stock solutions, then dilute in PBS (pH 7.4) to minimize precipitation. Centrifuge (10,000 rpm, 5 min) before assays to remove insoluble aggregates . For in vivo studies, consider ester prodrugs to enhance bioavailability, as seen with salicylic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using Pharmacopeial reference standards (e.g., 4-hydroxybenzoic acid ) to control batch variability.
- Orthogonal Assays : Compare enzyme inhibition (e.g., cyclooxygenase) with cell-based anti-inflammatory assays, as done for 3,5-Difluoro-2-hydroxybenzoic acid .
- Meta-Analysis : Apply statistical tools to reconcile discrepancies in IC₅₀ values, considering variables like cell lines (e.g., RAW 264.7 vs. THP-1) .
Q. What computational strategies are recommended to predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2, referencing salicylic acid derivatives (e.g., 3,5-Difluoro-2-hydroxybenzoic acid ).
- QSAR Modeling : Train models using substituent effects from analogs like 2-(3,4-Dibromophenyl)acetic Acid (CAS 619323-15-8 ). Validate with experimental IC₅₀ data.
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories, analyzing hydrogen bonds with sulfonamide and carboxylate groups .
Q. What advanced statistical methods are suitable for optimizing synthetic yield?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading). For example, optimize sulfonylation using tert-butoxycarbonyl (Boc) protection, as in triazine synthesis .
- Response Surface Methodology (RSM) : Model non-linear relationships between reaction time (12–48 hrs) and yield, leveraging green chemistry principles from dihydrobenzoxazine synthesis .
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- DFT Calculations : Compute shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set. Compare with experimental data for 2-(Diethylamino)-2-phenylacetic acid (InChI: C12H17NO2 ).
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess polarity-driven shifts, as seen in unresolved C4/C6 signals in triazine derivatives .
- Dynamic Effects : Investigate tautomerism or rotameric states using variable-temperature NMR (-40°C to 60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
